(R)-3-((tert-butyldimethylsilyl)oxy)butan-1-ol
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Overview
Description
®-3-(tert-Butyldimethylsiloxy)-1-butanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butyldimethylsiloxy group serves as a protecting group for alcohols, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)-1-butanol typically involves the protection of the hydroxyl group in butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Butanol+TBDMS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to remove the tert-butyldimethylsiloxy group, often using reagents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms the deprotected alcohol.
Scientific Research Applications
®-3-(tert-Butyldimethylsiloxy)-1-butanol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)-1-butanol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsiloxy group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsiloxy)acetaldehyde
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole
Uniqueness
®-3-(tert-Butyldimethylsiloxy)-1-butanol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsiloxy group with the reactivity of the butanol backbone. This combination makes it particularly useful in protecting alcohols during complex synthetic procedures .
Properties
Molecular Formula |
C10H24O2Si |
---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1 |
InChI Key |
PIWCWAVOQLFTBN-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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